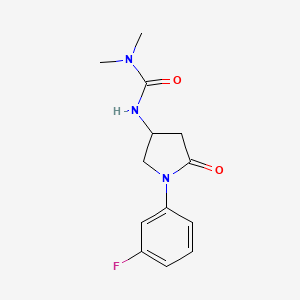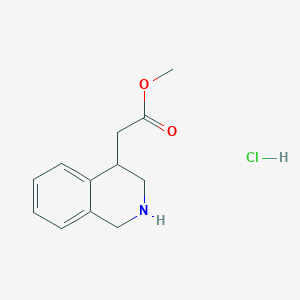
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride” is a chemical compound with the CAS Number: 16261-33-9 . It has a molecular weight of 241.72 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO2.ClH/c1-15-12(14)6-10-8-13-7-9-4-2-3-5-11(9)10;/h2-5,10,13H,6-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound has a melting point range of 170-173°C . It is a powder at room temperature and is typically stored at room temperature .科学的研究の応用
Synthesis and Characterization
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride is a compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. Research demonstrates its utility in generating novel derivatives with potential biological activities. For instance, its transformation into N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and 4-Aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones through condensation and cyclization reactions has been documented, showcasing the versatility of this compound in organic synthesis and its potential for generating molecules with various biological activities (Saeed et al., 2014).
Catalytic and Reductive Transformations
The compound's reactivity has also been exploited in catalytic and reductive transformations, contributing to the field of synthetic organic chemistry. For example, it has been used in the dehydrogenation route to generate anti-azomethine ylides and isoindoles, illustrating its role in facilitating the synthesis of complex nitrogen-containing heterocycles, which are valuable in medicinal chemistry and materials science (Grigg & Heaney, 1989).
Therapeutic Potential
Beyond its synthetic utility, derivatives of 1,2,3,4-tetrahydroisoquinoline, to which this compound is related, have been explored for various therapeutic applications. The tetrahydroisoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, exhibiting a wide range of biological activities. These compounds have been studied for their roles in neuroprotection, anticancer activities, and as potential treatments for infectious diseases, highlighting the broad potential of this class of compounds in drug discovery and development (Singh & Shah, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
将来の方向性
While the specific future directions for “Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride” are not mentioned in the search results, it’s worth noting that the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research could focus on further exploring the biological potential of these analogs and developing new formulations to enhance their bioavailability and stability.
作用機序
Target of Action
The primary targets of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride are currently unknown. This compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq analogs are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Given the broad range of biological activities associated with THIQ analogs, it is likely that multiple pathways could be affected
Result of Action
Given the known biological activities of thiq analogs, it is likely that this compound could have potential therapeutic effects against various infective pathogens and neurodegenerative disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH, temperature, and the presence of other molecules. The compound’s storage conditions can also affect its stability .
生化学分析
Biochemical Properties
Thiq-based compounds, including Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Cellular Effects
Thiq-based compounds are known to have diverse biological activities, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)6-10-8-13-7-9-4-2-3-5-11(9)10;/h2-5,10,13H,6-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMZUMBRSHPBQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNCC2=CC=CC=C12.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16261-33-9 |
Source


|
| Record name | methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-4-(methylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2926235.png)
![(4As,7aR)-1,2,3,4,4a,6,7,7a-octahydropyrrolo[3,4-b]pyridin-5-one;hydrochloride](/img/structure/B2926237.png)

![2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate](/img/structure/B2926239.png)

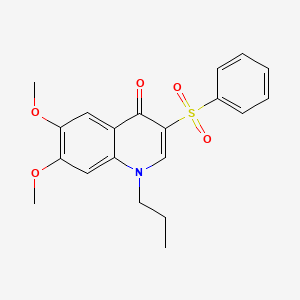
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2926243.png)
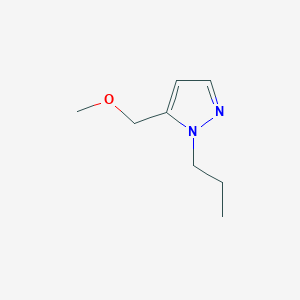
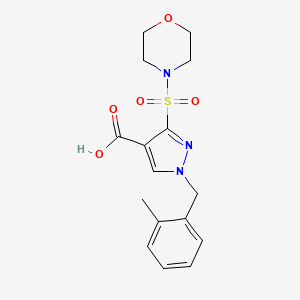
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2926246.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2926249.png)
